3-Nonyl-1H-1,2,4-triazol-5-amine
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Overview
Description
5-Nonyl-1H-1,2,4-triazol-3-amine is a chemical compound belonging to the class of 1,2,4-triazoles. This compound is characterized by the presence of a nonyl group attached to the triazole ring, which imparts unique chemical and physical properties. The triazole ring is known for its stability and versatility, making it a valuable scaffold in various chemical and pharmaceutical applications.
Mechanism of Action
Target of Action
It’s known that triazole compounds often interact with enzymes such as lanosterol 14α-demethylase (cyp51), which is a molecular target for clinically used azole-antifungals . The nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .
Mode of Action
It’s known that the reaction of similar compounds occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .
Action Environment
The action of 3-Nonyl-1H-1,2,4-triazol-5-amine could potentially be influenced by various environmental factors. For instance, the compound’s thermal stability could affect its efficacy and stability . Furthermore, the solvent-crystal interface interactions could determine the primary morphology of the growing crystals, which could in turn affect the compound’s bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nonyl-1H-1,2,4-triazol-5-amine typically involves the reaction of nonylamine with 3-amino-1,2,4-triazole under specific conditions. One common method includes the use of microwave irradiation to facilitate the reaction, which significantly reduces the reaction time and improves yield . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high efficiency. The use of automated systems and advanced monitoring techniques further enhances the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Nonyl-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The nonyl group or the amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nonyl-triazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
5-Nonyl-1H-1,2,4-triazol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,2,4-triazole: A simpler triazole derivative with similar chemical properties but lacking the nonyl group.
5-Nitro-1,2,4-triazole-3-one: Another triazole derivative with different functional groups, used in energetic materials.
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: A complex triazole derivative with high thermal stability and energetic properties.
Uniqueness
5-Nonyl-1H-1,2,4-triazol-3-amine is unique due to the presence of the nonyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .
Properties
IUPAC Name |
5-nonyl-1H-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N4/c1-2-3-4-5-6-7-8-9-10-13-11(12)15-14-10/h2-9H2,1H3,(H3,12,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOHZMMRYYDGAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=NC(=NN1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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